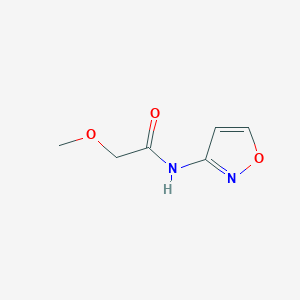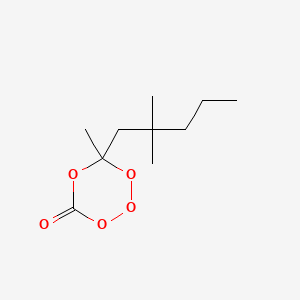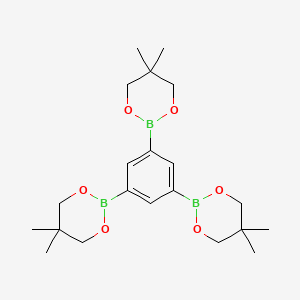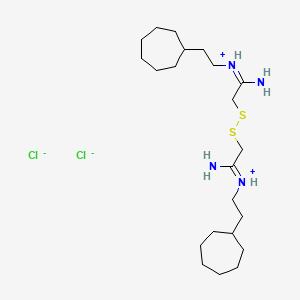
2,2'-Dithiobis(N-(2-cycloheptyl)ethylacetamidine) dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Dithiobis(N-(2-cycloheptyl)ethylacetamidine) dihydrochloride is a complex organic compound known for its unique chemical structure and properties. This compound features a disulfide bond, which is central to its reactivity and applications. It is often used in various scientific research fields due to its ability to undergo specific chemical reactions and interact with biological molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dithiobis(N-(2-cycloheptyl)ethylacetamidine) dihydrochloride typically involves the formation of the disulfide bond through oxidative coupling of thiol precursors. The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or iodine in an appropriate solvent like methanol or ethanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Dithiobis(N-(2-cycloheptyl)ethylacetamidine) dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The compound can participate in nucleophilic substitution reactions, where the disulfide bond is cleaved and replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Solvents: Methanol, ethanol, water.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,2’-Dithiobis(N-(2-cycloheptyl)ethylacetamidine) dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of disulfide bonds.
Biology: Employed in the study of protein folding and stability due to its ability to form and break disulfide bonds.
Medicine: Investigated for its potential therapeutic effects, including its role as an antioxidant and its ability to modulate redox states in cells.
Industry: Utilized in the production of polymers and other materials that require specific disulfide linkages.
Mecanismo De Acción
The mechanism of action of 2,2’-Dithiobis(N-(2-cycloheptyl)ethylacetamidine) dihydrochloride involves the formation and cleavage of disulfide bonds. This compound can interact with thiol groups in proteins and other biomolecules, leading to the formation of disulfide bridges. These interactions can affect the structure and function of proteins, influencing various biological pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’-Dithiobis(ethylamine)
- 2,2’-Dithiobis(N-methylbenzamide)
- 2,2’-Dithiobis(5-nitropyridine)
Uniqueness
2,2’-Dithiobis(N-(2-cycloheptyl)ethylacetamidine) dihydrochloride is unique due to its specific structure, which includes a cycloheptyl group and an acetamidine moiety. These structural features confer distinct reactivity and biological activity compared to other disulfide-containing compounds. Its ability to form stable disulfide bonds and interact with a variety of biological molecules makes it particularly valuable in research and industrial applications.
Propiedades
Número CAS |
40284-20-6 |
|---|---|
Fórmula molecular |
C22H44Cl2N4S2 |
Peso molecular |
499.6 g/mol |
Nombre IUPAC |
[1-amino-2-[[2-amino-2-(2-cycloheptylethylazaniumylidene)ethyl]disulfanyl]ethylidene]-(2-cycloheptylethyl)azanium;dichloride |
InChI |
InChI=1S/C22H42N4S2.2ClH/c23-21(25-15-13-19-9-5-1-2-6-10-19)17-27-28-18-22(24)26-16-14-20-11-7-3-4-8-12-20;;/h19-20H,1-18H2,(H2,23,25)(H2,24,26);2*1H |
Clave InChI |
YMUSDEONEHBNSI-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC(CC1)CC[NH+]=C(CSSCC(=[NH+]CCC2CCCCCC2)N)N.[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


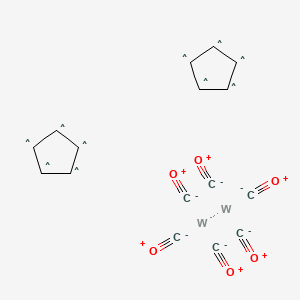


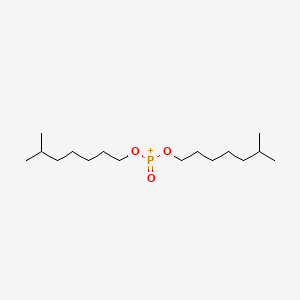

![Butanamide, 2,2'-[(2,2'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-chloro-2,5-dimethoxyphenyl)-3-oxo-](/img/structure/B13742661.png)
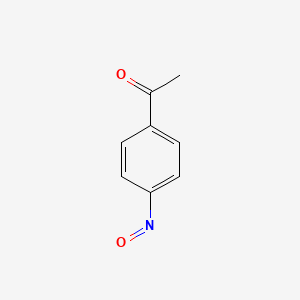
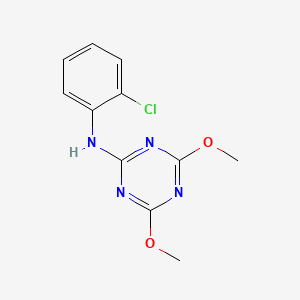
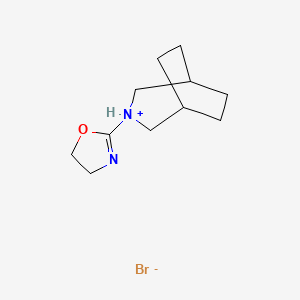
![N-ethyl-N-[(5-methoxy-1H-indol-3-yl)methyl]ethanamine](/img/structure/B13742675.png)
